Chemical structure and properties of [2-(2-Isopropylphenoxy)phenyl]methanol
Chemical structure and properties of [2-(2-Isopropylphenoxy)phenyl]methanol
An In-Depth Technical Guide to [2-(2-Isopropylphenoxy)phenyl]methanol
Abstract
This technical guide provides a comprehensive overview of [2-(2-Isopropylphenoxy)phenyl]methanol, a diaryl ether derivative with potential applications as a chemical intermediate and a scaffold in synthetic chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, this document synthesizes information from chemical supplier databases and extrapolates from established principles of organic chemistry to present its core physicochemical properties, a theoretical spectroscopic profile, and a representative synthetic pathway. The guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound, highlighting its chemical reactivity and outlining potential directions for future investigation.
Chemical Identity and Physicochemical Properties
[2-(2-Isopropylphenoxy)phenyl]methanol is an aromatic compound characterized by a phenylmethanol core linked via an ether bond at the ortho-position to a 2-isopropylphenyl group. This structure imparts significant lipophilicity and provides distinct reactive sites, primarily the primary alcohol and the aromatic rings.
Chemical Structure
The structural arrangement consists of a benzyl alcohol moiety where the phenyl ring is substituted at the C2 position with a phenoxy group, which itself is substituted at its C2' position with an isopropyl group.
Caption: Chemical structure of [2-(2-Isopropylphenoxy)phenyl]methanol.
Core Properties
The key identifiers and calculated properties for this molecule are summarized below.
| Property | Value | Source |
| CAS Number | 1039900-53-2 | [1] |
| Molecular Formula | C₁₆H₁₈O₂ | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| MDL Number | MFCD11541690 | [1] |
| SMILES | CC(C)C1=CC=CC=C1OC2=CC=CC=C2CO | [1] |
Theoretical Spectroscopic Profile
While specific, experimentally-derived spectroscopic data for [2-(2-Isopropylphenoxy)phenyl]methanol is not widely published, a theoretical profile can be predicted based on its functional groups and overall structure. These predictions are valuable for compound identification and quality control during and after synthesis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be complex, particularly in the aromatic region.
-
Aromatic Protons (δ ≈ 6.8-7.5 ppm): Eight protons on the two phenyl rings would appear as a series of complex multiplets due to overlapping signals and spin-spin coupling.
-
Benzylic Protons (-CH₂OH, δ ≈ 4.5-4.8 ppm): The two protons of the hydroxymethyl group are expected to appear as a singlet, or as a doublet if coupled to the hydroxyl proton.
-
Hydroxyl Proton (-OH, variable shift δ ≈ 2.0-5.0 ppm): This proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, solvent, and temperature. It can be identified by its disappearance upon a D₂O shake.[2]
-
Isopropyl Methine Proton (-CH(CH₃)₂, δ ≈ 2.8-3.2 ppm): This single proton is expected to be a septet, split by the six adjacent methyl protons.
-
Isopropyl Methyl Protons (-CH(CH₃)₂, δ ≈ 1.2-1.4 ppm): The six equivalent protons of the two methyl groups should appear as a doublet, split by the methine proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum should show 12 distinct signals for the carbon atoms, assuming symmetry in the isopropyl group.
-
Aromatic Carbons (δ ≈ 115-160 ppm): Twelve carbons in the aromatic region, with those bonded to oxygen (C-O) appearing further downfield.
-
Benzylic Carbon (-CH₂OH, δ ≈ 60-65 ppm): The carbon of the hydroxymethyl group.
-
Isopropyl Methine Carbon (-CH(CH₃)₂, δ ≈ 26-30 ppm):
-
Isopropyl Methyl Carbons (-CH(CH₃)₂, δ ≈ 22-25 ppm):
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
O-H Stretch (≈ 3200-3500 cm⁻¹): A strong and broad absorption band characteristic of the hydroxyl group, indicative of hydrogen bonding.[2]
-
Aromatic C-H Stretch (≈ 3000-3100 cm⁻¹):
-
Aliphatic C-H Stretch (≈ 2850-3000 cm⁻¹): From the isopropyl and CH₂ groups.
-
Aromatic C=C Bending (≈ 1450-1600 cm⁻¹):
-
C-O Stretch (≈ 1200-1260 cm⁻¹ and 1000-1080 cm⁻¹): Two distinct C-O stretching bands are expected, one for the aryl-ether and one for the primary alcohol.[2]
A Representative Synthetic Approach
Caption: Proposed two-step synthetic workflow for [2-(2-Isopropylphenoxy)phenyl]methanol.
Experimental Protocol
Step 1: Synthesis of 2-(2-Isopropylphenoxy)benzaldehyde
This step utilizes a modified Williamson ether synthesis, where the phenoxide of 2-isopropylphenol acts as a nucleophile to displace the fluoride from the electron-deficient 2-fluorobenzaldehyde.
-
Reagent Preparation: To an oven-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2-isopropylphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF) to create a 0.5 M solution.
-
Reaction Initiation: Add 2-fluorobenzaldehyde (1.1 eq.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation:
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the intermediate aldehyde.
-
Step 2: Synthesis of [2-(2-Isopropylphenoxy)phenyl]methanol
This step involves the chemoselective reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent.
-
Reagent Preparation: Dissolve the 2-(2-isopropylphenoxy)benzaldehyde intermediate (1.0 eq.) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath. Methanol serves as both a solvent and a proton source for the work-up.[3][4]
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The choice of NaBH₄ is critical for its mild nature, which prevents reduction of the aromatic rings.[5]
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation:
-
Quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the effervescence ceases.[5]
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield the final product, [2-(2-Isopropylphenoxy)phenyl]methanol, which can be further purified by recrystallization or column chromatography if necessary.
-
Chemical Reactivity and Potential for Derivatization
The primary reactive center of the molecule is the benzylic alcohol. This functional group is a versatile handle for creating a library of derivatives for structure-activity relationship (SAR) studies.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄).
-
Esterification: It readily reacts with carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification) to form esters. Benzyl esters are common in organic synthesis and can serve as protecting groups.[6]
-
Etherification: The alcohol can be converted into an ether via reaction with an alkyl halide under basic conditions (Williamson ether synthesis).[7]
The diaryl ether linkage is chemically robust and generally stable to the conditions required for modifying the alcohol group, making it an excellent scaffold.
Applications and Future Research Directions
Specific biological activities or applications for [2-(2-Isopropylphenoxy)phenyl]methanol are not documented in publicly available scientific literature. Its primary value currently lies as a chemical intermediate or a molecular building block.
Based on its structural motifs, several avenues of research could be explored:
-
Antimicrobial and Antifungal Screening: The lipophilic nature imparted by the diaryl ether and isopropyl groups could facilitate interaction with and disruption of microbial cell membranes, a strategy common to some phenolic antimicrobials.[8]
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. While this molecule is not a free phenol, its metabolic profile could potentially lead to the formation of active phenolic species. The reactivity with radicals could be evaluated using standard assays like the DPPH radical scavenging method.[9][10][11]
-
Scaffold for Medicinal Chemistry: The diaryl ether core is a privileged structure found in various biologically active compounds, including some anti-inflammatory and anti-hypertensive agents. This molecule could serve as a starting point for the synthesis of more complex drug candidates.
Future work should focus on the empirical validation of the proposed synthetic route, full spectroscopic characterization of the purified compound, and systematic screening for biological activity to uncover its potential therapeutic or industrial applications.
Safety Information
No specific safety data sheet (SDS) for [2-(2-Isopropylphenoxy)phenyl]methanol is publicly available. Based on analogous structures like other aromatic alcohols and ethers, the compound should be handled with standard laboratory precautions.[12][13] It may cause skin and serious eye irritation.[12] It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood. Before handling, users must consult the specific SDS provided by the chemical supplier.
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Phytochemical Screening and Antioxidant Activity Study of Methanol Extract of Stems and Roots of Codonopsis clematidea from Trans-himalayan Region. Pharmacognosy Journal. [Link]
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